molecular formula C10H9F6NO B12874721 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol

2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol

Cat. No.: B12874721
M. Wt: 273.17 g/mol
InChI Key: PUSLZYPXZGAXGQ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol typically involves the reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions . This method proceeds through a sequential process to afford the desired product in moderate to excellent yields (up to 93%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed synthesis approach mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl groups enhance the compound’s ability to interact with specific enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is unique due to the presence of both trifluoroethyl and amino groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H9F6NO

Molecular Weight

273.17 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)4-6-3-7(1-2-8(6)18)17-5-10(14,15)16/h1-3,17-18H,4-5H2

InChI Key

PUSLZYPXZGAXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)CC(F)(F)F)O

Origin of Product

United States

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